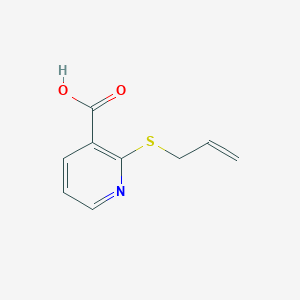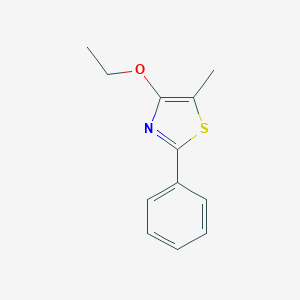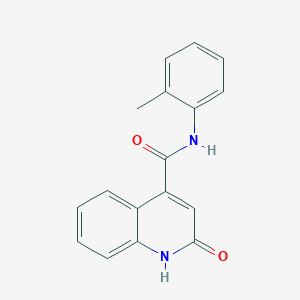
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The exact mechanism of action of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce the production of reactive oxygen species, which can help to kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its therapeutic potential in various fields of medicine.
Métodos De Síntesis
The synthesis of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- involves the reaction of 2-methylbenzoyl chloride with 4-hydroxyquinoline in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
171204-22-1 |
|---|---|
Nombre del producto |
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
LQZPYSVHMRIOES-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Otros números CAS |
171204-22-1 |
Sinónimos |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



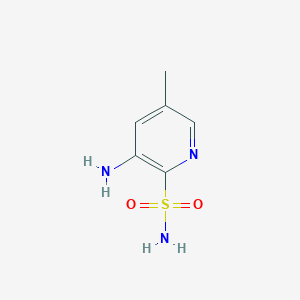
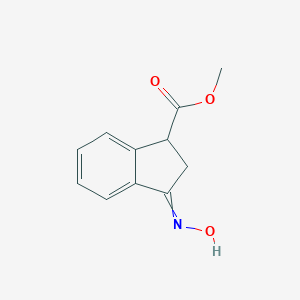
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
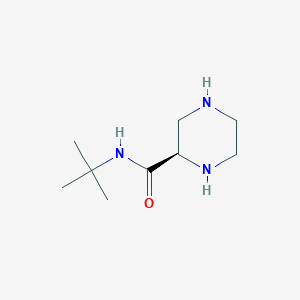
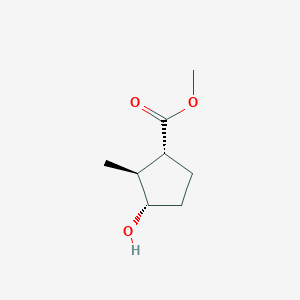
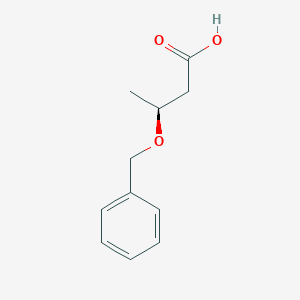
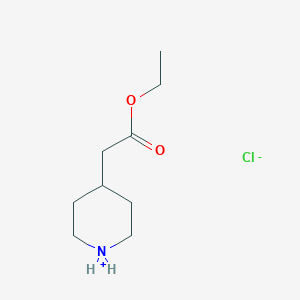

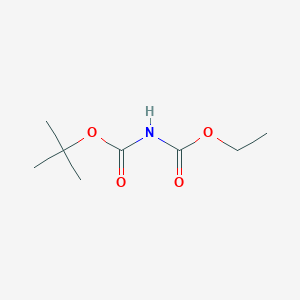
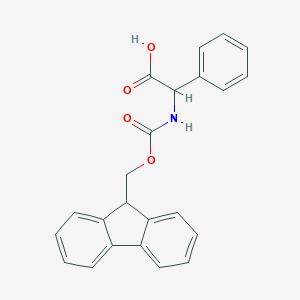
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
